1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Overview
Description
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound that belongs to the class of heterocyclic compounds known as triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific structure of this compound includes a purine core fused with a triazine ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, including the formation of the triazine ring and the subsequent attachment of the purine core. One common method involves the use of enamines and enolates as synthons, which are treated with reagents like DMF-DMA or MeONa to form the triazine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of microwave-assisted synthesis and solid-phase synthesis can enhance the efficiency and scalability of the production process . These methods allow for precise control over reaction conditions, leading to consistent and high-quality products.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine derivatives .
Scientific Research Applications
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: A simpler triazine derivative with similar chemical properties but lacking the purine core.
Purine: A fundamental building block of nucleic acids, with a structure similar to the purine core of the compound.
Azolo[1,2,4]triazines: A family of compounds with structural similarities and potential antiviral properties.
Uniqueness
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its unique combination of a purine core and a triazine ring. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(E)-but-2-enyl]-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-7-8-9-23-15-18-13-12(14(24)21(6)16(25)20(13)5)22(15)10-11(19-23)17(2,3)4/h7-8H,9-10H2,1-6H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSQTUYLIQDSA-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=NC3=C(N2CC(=N1)C(C)(C)C)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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